molecular formula C29H26N2O5 B8690743 1-[4'-(3-Methyl-4-{[(1-phenylethoxy)carbonyl]amino}-1,2-oxazol-5-YL)-[1,1'-biphenyl]-4-YL]cyclopropane-1-carboxylic acid

1-[4'-(3-Methyl-4-{[(1-phenylethoxy)carbonyl]amino}-1,2-oxazol-5-YL)-[1,1'-biphenyl]-4-YL]cyclopropane-1-carboxylic acid

Cat. No. B8690743
M. Wt: 482.5 g/mol
InChI Key: GQBRZBHEPUQRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058300B2

Procedure details

Prepared according to the procedure described in Example 1 for Compound 1 but using racemic 1-phenylethyl alcohol in place of (R)-(+)-1-phenylethyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([NH:7][C:8]([O:10][C@@H:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH3:12])=[O:9])=[C:5]([C:19]2[CH:24]=[CH:23][C:22]([C:25]3[CH:30]=[CH:29][C:28]([C:31]4([C:34]([OH:36])=[O:35])[CH2:33][CH2:32]4)=[CH:27][CH:26]=3)=[CH:21][CH:20]=2)[O:4][N:3]=1.C1(C(O)C)C=CC=CC=1>>[CH3:1][C:2]1[C:6]([NH:7][C:8]([O:10][CH:11]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH3:12])=[O:9])=[C:5]([C:19]2[CH:24]=[CH:23][C:22]([C:25]3[CH:26]=[CH:27][C:28]([C:31]4([C:34]([OH:36])=[O:35])[CH2:33][CH2:32]4)=[CH:29][CH:30]=3)=[CH:21][CH:20]=2)[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1NC(=O)O[C@H](C)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
CC1=NOC(=C1NC(=O)OC(C)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08058300B2

Procedure details

Prepared according to the procedure described in Example 1 for Compound 1 but using racemic 1-phenylethyl alcohol in place of (R)-(+)-1-phenylethyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([NH:7][C:8]([O:10][C@@H:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH3:12])=[O:9])=[C:5]([C:19]2[CH:24]=[CH:23][C:22]([C:25]3[CH:30]=[CH:29][C:28]([C:31]4([C:34]([OH:36])=[O:35])[CH2:33][CH2:32]4)=[CH:27][CH:26]=3)=[CH:21][CH:20]=2)[O:4][N:3]=1.C1(C(O)C)C=CC=CC=1>>[CH3:1][C:2]1[C:6]([NH:7][C:8]([O:10][CH:11]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH3:12])=[O:9])=[C:5]([C:19]2[CH:24]=[CH:23][C:22]([C:25]3[CH:26]=[CH:27][C:28]([C:31]4([C:34]([OH:36])=[O:35])[CH2:33][CH2:32]4)=[CH:29][CH:30]=3)=[CH:21][CH:20]=2)[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1NC(=O)O[C@H](C)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
CC1=NOC(=C1NC(=O)OC(C)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.